Letrozole-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJKCIUCZWXJDR-NMRLXUNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Letrozole-d4 as an Aromatase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action of letrozole, a potent and selective third-generation aromatase inhibitor. It details the biochemical pathways, enzyme kinetics, and experimental methodologies used to characterize its function. The role and application of its deuterated analog, Letrozole-d4, in pharmacokinetic analysis are also elucidated.
Introduction: Aromatase Inhibition and the Role of Letrozole
Estrogens play a critical role in the development and progression of hormone-receptor-positive breast cancer.[1][2][3] In postmenopausal women, the primary source of estrogen is the conversion of androgens, such as testosterone and androstenedione, into estrogens (estradiol and estrone, respectively).[1][2][4][5] This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1, or CYP19A1).[1][4][5] Consequently, inhibiting aromatase is a key therapeutic strategy for treating estrogen-dependent cancers.[2][3][6]
Letrozole is a highly potent, non-steroidal, third-generation aromatase inhibitor.[2][4][7][8] It is characterized by its high selectivity and efficacy in suppressing estrogen biosynthesis.[7][8] this compound is a stable, isotopically labeled version of letrozole, in which four hydrogen atoms have been replaced with deuterium. While pharmacologically identical to letrozole, its increased mass makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic studies.[9][10][11][12]
Core Mechanism of Action
Letrozole functions as a Type II aromatase inhibitor, engaging in a competitive and reversible binding interaction with the aromatase enzyme.[4][13][14][15]
-
Competitive Inhibition: Letrozole competes with the endogenous androgen substrates (androstenedione and testosterone) for the active site of the aromatase enzyme.[4]
-
Reversible Binding: The interaction involves the nitrogen atom (N-4) of letrozole's triazole ring coordinating with the heme iron atom at the core of the aromatase enzyme's cytochrome P450 subunit.[4][8][12][14] This binding is non-covalent and reversible.[13][16]
-
Enzyme Blockade: By occupying the active site, letrozole physically blocks the access of androgens, thereby inhibiting the three consecutive hydroxylation reactions that constitute the aromatization process.[4][17] This leads to a profound and systemic reduction in estrogen levels.[2][7][8][18]
The high potency of letrozole allows it to achieve near-complete inhibition of aromatase activity (>99%) at clinically recommended doses.[7][19] Furthermore, it is highly selective for aromatase, showing negligible effects on other cytochrome P450 enzymes involved in adrenal steroidogenesis, such as those responsible for cortisol and aldosterone production.[4][7]
The following diagram illustrates the final steps of the steroid biosynthesis pathway and highlights the point of inhibition by letrozole.
Caption: Steroidogenesis pathway illustrating aromatase-catalyzed estrogen synthesis and its inhibition by letrozole.
The diagram below conceptualizes the competitive binding mechanism of letrozole at the aromatase active site.
Caption: Competitive inhibition of the aromatase heme group by letrozole, preventing androgen binding.
Quantitative Data on Letrozole's Activity
The potency and pharmacokinetic profile of letrozole have been extensively characterized. The following tables summarize key quantitative parameters.
Table 1: Enzyme Inhibition and Potency
| Parameter | Value | Cell/System Type | Reference |
| Potency (vs. Anastrozole) | 10-20 times more potent | Cellular Systems | [13][20] |
| Potency (vs. Anastrozole) | 2-5 times more potent | Non-cellular Systems | [13][20] |
| Binding Energy | -7.9 kcal/mol | Molecular Docking | [1] |
| Inhibition of CYP2A6 (Kᵢ) | 4.6 ± 0.05 µM | Human Liver Microsomes | [21][22] |
| Inhibition of CYP2C19 (Kᵢ) | 42.2 µM | Human Liver Microsomes | [21][22] |
| Estrogen Suppression (Plasma) | 75-95% from baseline | Postmenopausal Women | [18] |
| Aromatase Inhibition (In vivo) | >99% | Postmenopausal Women | [19] |
Table 2: Pharmacokinetic Parameters of Letrozole (2.5 mg Oral Dose)
| Parameter | Value | Population | Reference |
| Bioavailability | 99.9% (mean) | Healthy Volunteers | [7][8] |
| Time to Cₘₐₓ (Tₘₐₓ) | 8.10 h | Healthy Volunteers | [4] |
| Peak Plasma Conc. (Cₘₐₓ) | 104 nmol/L | Healthy Volunteers | [4] |
| Peak Plasma Conc. (Cₘₐₓ) | 40.12 ng/mL (mean) | Healthy Volunteers | [12][14] |
| Area Under Curve (AUC) | 7387 nmol*h/L | Healthy Volunteers | [4] |
| Volume of Distribution | 1.87 L/kg | Healthy Volunteers | [4][7] |
| Plasma Protein Binding | ~60% (55% to albumin) | Human Plasma | [4][7][23] |
| Terminal Half-life (T₁/₂) | ~42 hours | Breast Cancer Patients | [4][7][24] |
| Metabolism | CYP2A6 and CYP3A4 | In vitro | [4][24] |
| Elimination | ~90% in urine | Healthy Volunteers | [4] |
Experimental Protocols
Characterization of letrozole's mechanism and potency relies on standardized in vitro and in vivo assays.
This protocol outlines a common method for directly measuring aromatase inhibition in a cell-free system.
Objective: To determine the IC₅₀ value of letrozole by measuring its direct inhibitory effect on recombinant human aromatase.
Materials:
-
Recombinant Human Aromatase (CYP19A)
-
Fluorogenic Aromatase Substrate (e.g., 7-methoxy-4-trifluoromethyl coumarin, MFC)[3]
-
NADPH regenerating system
-
Aromatase Assay Buffer
-
Letrozole (and/or this compound) stock solution
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader (Ex/Em = ~488/527 nm)
Methodology:
-
Reagent Preparation: Prepare serial dilutions of letrozole in Aromatase Assay Buffer to create a concentration gradient.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the NADPH regenerating system, and the recombinant aromatase enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of letrozole to the appropriate wells. Include "no inhibitor" controls and "no enzyme" background controls.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow letrozole to bind to the enzyme.[25]
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetically over 60 minutes.[25]
-
Data Analysis: Calculate the rate of reaction (V) for each well. Plot the percentage of inhibition against the logarithm of letrozole concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a cell-free fluorometric aromatase inhibition assay.
This protocol describes the use of this compound as an internal standard for the accurate quantification of letrozole in human plasma.
Objective: To determine the concentration of letrozole in plasma samples from a pharmacokinetic study.
Materials:
-
Human plasma samples
-
Letrozole analytical standard
-
Protein precipitation or solid-phase extraction (SPE) reagents
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[10]
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
-
Generate a calibration curve using known concentrations of letrozole spiked into blank plasma, with the same fixed amount of this compound.
-
Calculate the ratio of the peak area of letrozole to the peak area of this compound for all samples and standards.
-
Determine the concentration of letrozole in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
Caption: Bioanalytical workflow for quantifying letrozole in plasma using LC-MS/MS with this compound.
Conclusion
Letrozole is a cornerstone in endocrine therapy due to its highly potent and selective inhibition of the aromatase enzyme. Its mechanism of action, centered on competitive and reversible binding to the enzyme's heme group, results in a profound suppression of estrogen biosynthesis. The deuterated analog, this compound, while possessing an identical inhibitory mechanism, is indispensable as an internal standard, enabling the precise and accurate quantification required for critical pharmacokinetic and bioequivalence studies. This comprehensive understanding of its action and analysis underscores its therapeutic importance and facilitates further research in oncology and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is Letrozole used for? [synapse.patsnap.com]
- 3. turkjps.org [turkjps.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. breastcancer.org [breastcancer.org]
- 7. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
- 14. omicsonline.org [omicsonline.org]
- 15. Letrozole - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. endocrine.org [endocrine.org]
- 20. research.ed.ac.uk [research.ed.ac.uk]
- 21. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. synapse.koreamed.org [synapse.koreamed.org]
- 25. abcam.com [abcam.com]
- 26. Simultaneous quantitative analysis of letrozole, its carbinol metabolite, and carbinol glucuronide in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Manufacturing of Deuterated Letrozole
Introduction
Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1][2] It functions by competitively binding to the heme of the cytochrome P450 unit of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.[3] As the growth of many breast cancers is stimulated by estrogen, letrozole is a cornerstone of endocrine therapy.
In recent years, the strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a valuable strategy in drug development. This "deuterium switching" leverages the kinetic isotope effect (KIE).[4] The carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond, which can significantly alter a drug's metabolic profile.[5] The potential benefits include a slower rate of metabolism, leading to a longer plasma half-life, increased drug exposure, and potentially a reduction in the formation of toxic metabolites, thereby improving the drug's overall efficacy and safety profile.[4][6]
This technical guide outlines the rationale, proposed synthetic pathways, manufacturing considerations, and quality control protocols for deuterated letrozole, intended for researchers, chemists, and professionals in drug development.
Part 1: Rationale for the Deuteration of Letrozole
The primary route of letrozole metabolism in humans is hepatic, mediated by the cytochrome P450 isoenzymes CYP3A4 and CYP2A6.[7][8] These enzymes hydroxylate letrozole at the benzylic carbon—the carbon atom connecting the two benzonitrile rings and the triazole moiety—to form an inactive carbinol metabolite (bis-4-cyanophenylmethanol).[8][9] This metabolite is subsequently conjugated with glucuronic acid and eliminated.[7]
The cleavage of the C-H bond at this benzylic position is the rate-limiting step in its metabolic clearance. Therefore, this position is the logical and most promising site for deuteration. Replacing the benzylic hydrogen with deuterium is expected to slow down its CYP-mediated oxidation, thereby decreasing the rate of metabolic clearance, increasing the drug's half-life, and enhancing its systemic exposure.
Part 2: Proposed Synthesis of Deuterated Letrozole
While specific protocols for deuterated letrozole are not widely published, a viable synthetic route can be designed by modifying established methods for non-deuterated letrozole. The most common industrial synthesis involves the reaction of an intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, with 4-fluorobenzonitrile in the presence of a strong base.[3][10]
To introduce deuterium at the benzylic position, a deuterated starting material is required. The proposed synthesis begins with the preparation of a deuterated diaryl ketone, which is then converted to the final product.
Step 1: Synthesis of 4,4'-(chloro(deuterio)methyl)dibenzonitrile
-
Reduction: 4,4'-dicyanobenzophenone is reduced to its corresponding deuterated alcohol using a deuterated reducing agent. To a stirred solution of 4,4'-dicyanobenzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium borodeuteride (NaBD₄, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with deuterated water (D₂O). Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield deuterated bis(4-cyanophenyl)methanol.
-
Chlorination: Dissolve the deuterated alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Stir the reaction at room temperature for 2-3 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. Recrystallize the crude product from a suitable solvent system (e.g., isopropanol) to obtain pure 4,4'-(chloro(deuterio)methyl)dibenzonitrile.
Step 2: Synthesis of 4,4'-((deuterio)(1H-1,2,4-triazol-1-yl)methyl)dibenzonitrile (d1-Letrozole)
-
Preparation of Triazole Salt: In a separate flask, suspend 1H-1,2,4-triazole (1.1 eq) in anhydrous dimethylformamide (DMF). Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Stir the mixture until hydrogen evolution ceases, indicating the formation of the sodium salt of the triazole.
-
Coupling Reaction: Add a solution of 4,4'-(chloro(deuterio)methyl)dibenzonitrile (1.0 eq) in anhydrous DMF to the triazole salt suspension. Stir the reaction at room temperature for 12-18 hours.
-
Work-up and Purification: Pour the reaction mixture into ice water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum. Purify the crude d1-Letrozole by recrystallization from a solvent such as ethanol or isopropanol to achieve high chemical and isotopic purity.
Part 3: Manufacturing and Quality Control
The manufacturing of deuterated letrozole as an Active Pharmaceutical Ingredient (API) must adhere to Good Manufacturing Practices (GMP). The process involves scaling up the laboratory synthesis with stringent controls at each step.[11]
Manufacturing Process Summary
| Step | Process | Key Parameters |
| 1 | Raw Material Sourcing | Purity of 4,4'-dicyanobenzophenone; Isotopic enrichment of NaBD₄ (>98%) |
| 2 | Reduction & Chlorination | Temperature control, reaction time, solvent purity |
| 3 | Coupling Reaction | Anhydrous conditions, stoichiometry, reaction monitoring (HPLC) |
| 4 | Purification | Crystallization solvent selection, cooling profile, drying conditions |
| 5 | Milling & Packaging | Particle size distribution, packaging in inert environment |
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final deuterated letrozole API.
| Test | Method | Acceptance Criteria | Rationale |
| Identity | FTIR, ¹H NMR | Spectrum conforms to reference standard | Confirms chemical structure |
| Chemical Purity | HPLC | ≥ 99.5% | Quantifies drug substance and impurities |
| Isotopic Purity | Mass Spectrometry | ≥ 98% d1-Letrozole | Confirms molecular weight and deuteration level |
| Deuterium Location | ¹H NMR, ²H NMR | Signal for benzylic proton absent/reduced in ¹H NMR; Signal present in ²H NMR | Confirms correct site of deuteration |
| Residual Solvents | Gas Chromatography (GC) | Conforms to ICH Q3C limits | Ensures patient safety from process solvents |
| Related Substances | HPLC | Individual impurity ≤ 0.10%; Total impurities ≤ 0.50% | Controls levels of synthesis by-products |
| Heavy Metals | USP <232>/<233> | Conforms to specified limits | Ensures absence of elemental impurities |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Controls moisture content affecting stability |
Conclusion
The synthesis of deuterated letrozole represents a strategic approach to potentially enhance the clinical profile of a well-established anticancer agent. By targeting the primary site of metabolism with deuterium, a significant improvement in pharmacokinetic properties, such as a longer half-life and increased exposure, is anticipated. The proposed synthesis is based on established chemical principles and provides a clear pathway for producing high-purity d1-Letrozole. Successful manufacturing requires stringent adherence to GMP standards and comprehensive analytical characterization to ensure the final API meets all specifications for identity, purity, and isotopic enrichment, paving the way for its investigation as a next-generation endocrine therapy.
References
- 1. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
The Application of Letrozole-d4 in Preclinical Breast Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Letrozole-d4 in preclinical breast cancer research. It covers the fundamental mechanism of action of letrozole, the critical role of its deuterated analog, this compound, as an internal standard in bioanalytical assays, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of new cancer therapeutics.
Introduction to Letrozole and its Mechanism of Action
Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive (HR+) breast cancer in postmenopausal women.[1][2][3] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, converting androgens (testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[4][5] By competitively and reversibly binding to the heme of the aromatase enzyme, letrozole effectively blocks this conversion, leading to a significant reduction in circulating estrogen levels.[6][7] This deprivation of estrogen, a key driver of HR+ breast cancer cell proliferation, results in the suppression of tumor growth.[8][9]
Signaling Pathways Affected by Letrozole
The primary mechanism of letrozole's anti-tumor activity is through the inhibition of the estrogen receptor (ER) signaling pathway. Estrogen, upon binding to its receptor, promotes the transcription of genes involved in cell cycle progression and proliferation.[5] By depleting estrogen levels, letrozole effectively dampens this signaling cascade.
However, resistance to letrozole can emerge through the activation of alternative signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.[1][9][10] These pathways can be activated by growth factor receptors and can lead to ligand-independent activation of the estrogen receptor or bypass the need for estrogen-driven signaling altogether, promoting cell survival and proliferation.[11][12] Understanding these resistance mechanisms is crucial for the development of combination therapies.
Figure 1: Simplified diagram of the estrogen signaling pathway and the inhibitory action of Letrozole.
The Role of this compound in Preclinical Research
This compound is a deuterated form of letrozole, where four hydrogen atoms on one of the phenyl rings have been replaced with deuterium.[13] This isotopic labeling makes it an ideal internal standard for the quantification of letrozole in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[1][14][15]
The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise bioanalysis for several reasons:[14]
-
Correction for Matrix Effects: It co-elutes with the unlabeled analyte (letrozole) and experiences similar ionization suppression or enhancement in the mass spectrometer source, allowing for accurate normalization of the signal.
-
Correction for Extraction Variability: It accounts for any loss of analyte during sample preparation and extraction.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the overall accuracy and precision of the bioanalytical method.
Synthesis of this compound
While detailed proprietary synthesis methods are not publicly available, a plausible synthetic route for this compound can be adapted from known syntheses of letrozole.[16][17][18] A common approach involves the reaction of an activated bis-(4-cyanophenyl)-methane derivative with 1,2,4-triazole. For the synthesis of this compound, one of the starting materials, 4-bromomethylbenzonitrile, would be replaced with its deuterated analog, 4-(bromomethyl)benzonitrile-d4.
Figure 2: A plausible synthetic scheme for this compound.
Quantitative Data from Preclinical Studies
The efficacy of letrozole has been extensively evaluated in various preclinical breast cancer models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy of Letrozole in Breast Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MCF-7aro | Monolayer Proliferation | 50-100 | |
| T-47Daro | Monolayer Proliferation | <50 | [4] |
| MCF-7aro | Spheroid Proliferation | ~200 | [4] |
| T-47Daro | Spheroid Proliferation | 15-25 | [4] |
| MCF-7Ca | Aromatase Inhibition | 0.07 | [19] |
| JEG-3 | Aromatase Inhibition | 0.07 | [19] |
| MCF-7 | Growth Inhibition | 1 | [19][20] |
| MDA-MB-435 | Growth Inhibition (GI50) | 67 | [20] |
| MCF-7-aromatase | Testosterone-induced Proliferation | 5.3 |
Table 2: In Vivo Efficacy of Letrozole in Xenograft Models
| Animal Model | Cell Line | Treatment and Dose | Outcome | Reference |
| Nude Mice | MCF-7Ca | Letrozole (10 µ g/day ) | Complete tumor growth inhibition | [21] |
| Nude Mice | HeLa (cervical cancer) | Letrozole (10 µ g/day ) | 45% reduction in tumor volume | [14][22] |
| Nude Mice | C-33a (cervical cancer) | Letrozole (10 µ g/day ) | 18% reduction in tumor volume | [14][22] |
| Rats | DMBA-induced | Letrozole (10-30 µg/kg/day) | Dose-dependent tumor regression (ED50) | [20] |
| Nude Mice | LTLT-Ca | Letrozole | Significant reduction in tumor weight | [23] |
Table 3: Pharmacokinetic Parameters of Letrozole in Preclinical Models
| Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Male Sprague-Dawley Rats | 4 mg/kg IP | - | - | 24,800 (plasma AUC 0-24h) | - | [24] |
| Female Sprague-Dawley Rats | 4 mg/kg IP | - | - | 103,000 (plasma AUC 0-24h) | - | [24] |
| Male Sprague-Dawley Rats | IV | - | - | - | 11.5 | [25] |
| Female Sprague-Dawley Rats | IV | - | - | - | 42.3 | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in preclinical breast cancer research.
In Vivo Xenograft Study Protocol
This protocol outlines a general procedure for evaluating the efficacy of letrozole in a breast cancer xenograft model.
Figure 3: General workflow for an in vivo xenograft study with Letrozole.
Materials:
-
Breast cancer cell line (e.g., MCF-7aro, T-47Daro)
-
Female immunodeficient mice (e.g., nude, SCID), ovariectomized
-
Letrozole
-
Vehicle for letrozole administration (e.g., 0.5% methylcellulose)[26]
-
Androstenedione (for aromatase-expressing models)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen breast cancer cell line under appropriate conditions.
-
Animal Acclimatization: Allow the ovariectomized mice to acclimatize to the housing conditions for at least one week.
-
Tumor Cell Implantation: Inoculate approximately 1-5 x 10^6 cells subcutaneously or into the mammary fat pad of each mouse.[22]
-
Androgen Supplementation: For models using aromatase-transfected cells, provide a source of androgen (e.g., daily androstenedione injections) to serve as a substrate for estrogen synthesis.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width^2) / 2).
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer letrozole or vehicle to the respective groups. Dosing can be via oral gavage, subcutaneous injection, or implantation of slow-release pellets.[26] A typical oral dose in mice is around 10 µ g/day .[14][22]
-
Continued Monitoring: Continue to monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight. Portions of the tumor can be used for biomarker analysis (e.g., immunohistochemistry for Ki67, ERα) or pharmacokinetic analysis. Blood samples can also be collected for pharmacokinetic analysis.
LC-MS/MS Protocol for Letrozole Quantification in Plasma
This protocol details a method for the quantitative analysis of letrozole in plasma using this compound as an internal standard.[1][14][15]
Materials:
-
Plasma samples
-
Letrozole and this compound analytical standards
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of letrozole and this compound in an appropriate solvent (e.g., methanol).
-
Prepare calibration standards and QCs by spiking known concentrations of letrozole into blank plasma.
-
Prepare a working solution of the internal standard (this compound).
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Precondition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute letrozole and this compound with methanol.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
-
Data Analysis:
-
Integrate the peak areas for letrozole and this compound.
-
Calculate the peak area ratio of letrozole to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of letrozole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Figure 4: Workflow for the bioanalytical quantification of Letrozole using LC-MS/MS.
Conclusion
This compound is an indispensable tool in the preclinical research of letrozole for breast cancer. Its use as an internal standard ensures the generation of high-quality, reliable pharmacokinetic and pharmacodynamic data, which is fundamental for understanding the drug's behavior in biological systems and for making informed decisions in the drug development process. The detailed protocols and compiled quantitative data in this guide aim to facilitate the design and execution of robust preclinical studies, ultimately contributing to the advancement of breast cancer therapy.
References
- 1. Acquisition of Letrozole Resistance Through Activation of the p38/MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 3. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and Strategies to Overcome Aromatase Inhibitor Resistance in Estrogen-Positive Breast Cancer via the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound (major) | 1133712-96-5 | IVB71296 | Biosynth [biosynth.com]
- 8. Acquisition of Letrozole Resistance Through Activation of the p38/MAPK Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 11. genesandcancer.com [genesandcancer.com]
- 12. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. insights.inotiv.com [insights.inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 17. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Gender-based differences in brain and plasma pharmacokinetics of letrozole in sprague-dawley rats: Application of physiologically-based pharmacokinetic modeling to gain quantitative insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of letrozole in male and female rats: influence of complexation with hydroxybutenyl-beta cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Letrozole treatment of pubertal female mice results in activational effects on reproduction, metabolism and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Letrozole-d4 in Pharmacokinetic and Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Letrozole-d4 as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies of letrozole. The methodologies outlined below are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. Pharmacokinetic and bioequivalence studies are crucial for the development of generic formulations and for therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory agencies to ensure the accuracy and precision of bioanalytical methods.[1][2] this compound, being chemically identical to letrozole but with a different mass, co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1]
Analytical Method: Quantification of Letrozole in Human Plasma using LC-MS/MS
This section details the protocol for a validated LC-MS/MS method for the determination of letrozole in human plasma, utilizing this compound as the internal standard (IS).
Materials and Reagents
-
Letrozole reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Orochem DVB-LP) or protein precipitation reagents.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Two common sample preparation methods are presented: Solid Phase Extraction (SPE) and Protein Precipitation (PP).
-
Spiking: To 100 µL of human plasma, add the required amount of letrozole standard solution and 20 µL of this compound internal standard solution (e.g., 20 ng/mL).
-
Dilution: Dilute the plasma sample with a suitable buffer, for example, 0.75 mL of 10% acetic acid in water.[3]
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Waters Oasis™ MCX 10 mg) with methanol followed by water.[3]
-
Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute letrozole and this compound with a suitable elution solvent (e.g., 0.4 mL of 10% ammonium hydroxide in methanol).[3]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the residue in 150 µL of the mobile phase.[3]
-
Spiking: To a specific volume of human plasma (e.g., 200 µL), add the internal standard spiking solution (this compound, e.g., 20 ng/mL).[4][5]
-
Precipitation: Add a precipitating agent, such as methanol or acetonitrile, in a specific ratio (e.g., 3 volumes of solvent to 1 volume of plasma).
-
Vortexing: Vortex the mixture for approximately 1 minute to ensure complete protein precipitation.[4][5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 3,500 rpm for 5 minutes) to pellet the precipitated proteins.[4][5]
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube for analysis.
-
Evaporation (Optional): The supernatant can be evaporated and reconstituted in the mobile phase if concentration is needed.[4][5]
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical LC-MS/MS conditions for the analysis of letrozole and this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1[6][7] | Condition 2[8][9] |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Capcell PAK C18 MG (100 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:0.1% Formic acid in water (85:15, v/v) | Methanol:10 mM Ammonium acetate (65:35, v/v) |
| Flow Rate | - | 0.6 mL/min |
| Run Time | - | 4.0 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition 1 (Positive Ionization)[6][7] | Condition 2 (Negative Ionization)[8][9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Selective Reaction Monitoring (SRM) |
| MRM Transition (Letrozole) | m/z 286.2 → 217.0 | - |
| MRM Transition (this compound) | m/z 290.2 → 221.0 | - |
Note: Specific parameters such as cone voltage and collision energy should be optimized for the instrument in use.
Method Validation Parameters
A summary of typical validation parameters for the analytical method is provided below.
Table 3: Method Validation Summary
| Parameter | Typical Range/Value |
| Linearity Range | 0.10 – 100 ng/mL[6][7] or 0.40 - 50.0 ng/mL[8][9] |
| Correlation Coefficient (r²) | ≥ 0.9990[6][7] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL[6] or 0.40 ng/mL[8][9] |
| Intra- and Inter-batch Precision (%CV) | ≤ 5.2%[6] or < 9.34%[10] |
| Accuracy (%RE) | Within ±7.4%[8][9] or 97.43% to 105.17%[10] |
| Extraction Recovery | 94.3% to 96.2%[6] |
Bioequivalence Study Protocol
This section outlines a typical protocol for a bioequivalence study of two 2.5 mg letrozole tablet formulations.
Study Design
A randomized, open-label, single-dose, two-way crossover study design is commonly employed.[11]
-
Subjects: Healthy postmenopausal women[6] or a mix of healthy male and female volunteers.[4][5]
-
Washout Period: A minimum of 21 days between study periods.[3][11]
-
Dosing: A single oral dose of a 2.5 mg letrozole tablet (test or reference formulation) under fasting conditions.[11][12]
Blood Sampling
Blood samples are collected at predetermined time points to characterize the pharmacokinetic profile.
-
Sampling Times: Pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, and up to 240 hours post-dose.[3][4][5][11]
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[3][11]
Table 4: Key Pharmacokinetic Parameters for Bioequivalence Assessment
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity |
| Tmax | Time to reach maximum plasma concentration |
| t1/2 | Elimination half-life |
Statistical Analysis and Bioequivalence Criteria
-
The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) should fall within the acceptance range of 80.00% to 125.00%.[4][5][13]
Visualizations
Experimental Workflow for Bioequivalence Study
Caption: Bioequivalence study workflow for letrozole.
Sample Preparation and Analytical Workflow
Caption: LC-MS/MS analytical workflow.
Role of this compound as an Internal Standard
Caption: Principle of stable isotope-labeled internal standard.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. omicsonline.org [omicsonline.org]
- 5. omicsonline.org [omicsonline.org]
- 6. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioequivalence study of two letrozole tablet formulations. Single dose, randomized, open-label, two-way crossover bioequivalence study of letrozole 2.5 mg tablets in healthy volunteers under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative bioavailability study of two preparations of letrozole in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Letrozole-d4 Analysis Sample Preparation
These application notes provide detailed protocols for the extraction and purification of Letrozole-d4 from biological matrices, primarily human plasma. The following methods are widely used in bioanalytical laboratories for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterated stable isotope-labeled internal standard for Letrozole, a potent aromatase inhibitor.[1] Accurate and precise quantification of Letrozole is crucial in pharmacokinetic and therapeutic drug monitoring studies.
Core Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The three most common and effective techniques for this compound analysis are:
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A more modern and often automated technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while impurities are washed away.
-
Protein Precipitation (PP): The simplest and fastest method, where a solvent is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and cost-effective method for the purification of Letrozole from plasma samples.[2][3] This technique offers good recovery and clean extracts when optimized.
Experimental Protocol
-
Sample Aliquoting: Transfer 250 µL of human plasma into a 15 mL polypropylene centrifuge tube.[2]
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard (IS) working solution (e.g., 5 µg/mL) to the plasma sample.[2]
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.[2]
-
Addition of Extraction Solvent: Add 3 mL of tert-butyl methyl ether (TBME) to the tube.[2] Other solvents like diethyl ether have also been used.[4]
-
Extraction: Vortex the mixture vigorously for 3 minutes to facilitate the transfer of the analyte into the organic phase.[2]
-
Centrifugation: Centrifuge the sample at 5000 rpm for 15 minutes to separate the aqueous and organic layers.[2]
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 2.5 mL) into a clean 15 mL centrifuge tube.[2]
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase, typically a mixture of methanol and water (e.g., 50:50, v/v).[2]
-
Injection: Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[2]
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.20 - 100 ng/mL | [5] |
| Mean Recovery | 65.7% | [5] |
| LLOQ | 0.20 ng/mL | [5] |
| Inter-day Precision (RSD) | < 11% | [4] |
| Inter-day Accuracy | Within ±7.4% | [6] |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method for cleaning up complex biological samples. It can be automated for high-throughput analysis. For Letrozole, reversed-phase SPE cartridges are commonly employed.
Experimental Protocol
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Orochem DVB-LP) sequentially with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load 100 µL of the plasma sample (pre-spiked with this compound) onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of a weak solvent to remove polar interferences. A common wash solution is water or a low percentage of organic solvent in water.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of a strong solvent, such as methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.10 - 100 ng/mL | [5] |
| Extraction Recovery | 94.3% - 96.2% | [5] |
| LLOQ | 0.10 ng/mL | [5] |
| Intra-batch Precision (RSD) | ≤ 5.2% | [5] |
| Inter-batch Precision (RSD) | ≤ 5.2% | [5] |
Protein Precipitation (PP)
Protein precipitation is the simplest and fastest sample preparation technique. It is often used for high-throughput screening, although it may result in less clean extracts compared to LLE and SPE, potentially leading to matrix effects.
Experimental Protocol
-
Sample Aliquoting: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.[7]
-
Internal Standard Spiking: Add 100 µL of the this compound internal standard working solution.[7]
-
Precipitating Agent Addition: Add 100 µL of acetonitrile to precipitate the plasma proteins.[7] Methanol is also a commonly used precipitating agent.[8]
-
Vortexing: Vortex the mixture for 30 seconds to ensure complete protein precipitation.[7]
-
Centrifugation: Centrifuge the sample at 12,000 g for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[7]
-
Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system. In some methods, an evaporation and reconstitution step may be included to concentrate the sample and exchange the solvent.
Workflow Diagram
Caption: Protein Precipitation Workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 60.0 ng/mL | [8] |
| LLOQ | 0.40 ng/mL | [6] |
| Intra-batch Precision (CV) | < 9.34% | [8] |
| Inter-batch Precision (CV) | < 9.34% | [8] |
| Accuracy | 97.43% - 105.17% | [8] |
Concluding Remarks
The choice of the most suitable sample preparation method depends on several factors, including the required sensitivity, sample throughput, and the available instrumentation. For high sensitivity and selectivity, SPE is often the preferred method.[5] LLE provides a good balance between cleanliness and cost, while PP is ideal for rapid screening.[2][7] All three methods have been successfully validated and applied to pharmacokinetic studies of Letrozole in human plasma.[2][5][6][8] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variability in the extraction process, thereby ensuring accurate and precise quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Bioanalytical Method Development and Validation for Letrozole Tablet by LC-MS | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 4. researchgate.net [researchgate.net]
- 5. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid Phase Extraction Protocol for Letrozole and Letrozole-d4 in Human Plasma
Application Note
This document provides a detailed protocol for the extraction of letrozole and its deuterated internal standard, letrozole-d4, from human plasma using solid phase extraction (SPE). This method is suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Introduction
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. Accurate quantification of letrozole in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. Solid phase extraction is a robust and selective sample preparation technique that effectively removes matrix interferences from plasma, leading to cleaner extracts and improved analytical sensitivity and accuracy. This protocol details a validated SPE method using divinylbenzene-lipophilic polymer (DVB-LP) cartridges for the efficient extraction of letrozole and its internal standard, this compound.
Experimental Protocol
This protocol is based on a validated method for the determination of letrozole in human plasma.[1]
Materials and Reagents:
-
Letrozole and this compound analytical standards
-
Human plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Water (HPLC grade or equivalent)
-
0.1 M Hydrochloric acid (HCl) in water
-
Orochem DVB-LP (30 mg, 1 cc) SPE cartridges[1]
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Autosampler vials
Sample Preparation:
-
Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature for 30 minutes.[1]
-
To a 100 µL aliquot of the plasma sample, add 50 µL of the internal standard working solution (this compound).[1]
-
Add 300 µL of 0.1 M HCl in water to the sample mixture.[1]
-
Vortex the mixture for 20 seconds.[1]
-
Centrifuge the samples at 3200 g for 5 minutes at 10 °C.[1]
Solid Phase Extraction Procedure:
-
Conditioning: Condition the Orochem DVB-LP cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Loading: Load the pre-treated supernatant from the sample preparation step onto the conditioned SPE cartridges.[1]
-
Washing: Wash the cartridges twice with 1.0 mL of water.[1]
-
Elution: Elute letrozole and this compound from the cartridges by passing two aliquots of 0.5 mL of methanol into pre-labeled collection vials.[1]
Post-Extraction:
The eluted samples are typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance of this SPE method in conjunction with UPLC-MS/MS analysis.
Table 1: Extraction Recovery of Letrozole [1]
| Analyte | Concentration (ng/mL) | Recovery (%) |
| Letrozole | Low QC | 94.3 |
| Letrozole | Medium QC | 96.2 |
| Letrozole | High QC | 95.8 |
Table 2: Method Precision and Accuracy [1]
| Quality Control | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) |
| LLOQ | ≤ 5.2 | ≤ 5.2 |
| Low | ≤ 5.2 | ≤ 5.2 |
| Medium | ≤ 5.2 | ≤ 5.2 |
| High | ≤ 5.2 | ≤ 5.2 |
Table 3: LC-MS/MS Parameters for Quantification [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Letrozole | 286.2 | 217.0 |
| This compound | 290.2 | 221.0 |
Experimental Workflow Diagram
Caption: Solid Phase Extraction workflow for Letrozole and this compound.
References
Application of Letrozole-d4 in Therapeutic Drug Monitoring of Letrozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3][4][5] By blocking the aromatase enzyme, letrozole inhibits the conversion of androgens to estrogens, thereby reducing circulating estrogen levels that can stimulate the growth of hormone-sensitive tumors.[1][2][3][4][5] Therapeutic Drug Monitoring (TDM) of letrozole is increasingly recognized as a valuable tool to optimize treatment outcomes. TDM helps in managing the significant inter-patient variability in drug exposure, which can be influenced by factors such as genetics, drug-drug interactions, and adherence to therapy.[6][7] Ensuring that letrozole concentrations are within the therapeutic window is crucial for maximizing efficacy while minimizing potential side effects.[6][8] A trough concentration of at least 85.6 ng/mL has been associated with a longer time to progression in patients.[6][8]
To achieve accurate and precise quantification of letrozole in biological matrices, a stable isotope-labeled internal standard is essential. Letrozole-d4, a deuterated analog of letrozole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. Its chemical and physical properties are nearly identical to letrozole, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This leads to reliable correction for variations in sample processing and instrument response, ultimately providing high-quality quantitative data.
Signaling Pathway: Mechanism of Action of Letrozole
Caption: Mechanism of action of Letrozole in inhibiting estrogen synthesis.
Experimental Protocols
Principle
The quantification of letrozole in human plasma is achieved using a sensitive and selective LC-MS/MS method. This compound is added as an internal standard (IS) to all samples, calibrators, and quality controls. The samples are subjected to a sample preparation procedure, typically protein precipitation or solid-phase extraction, to remove interfering substances. The prepared samples are then injected into a liquid chromatography system for separation, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of letrozole to that of this compound is used to construct a calibration curve and determine the concentration of letrozole in unknown samples.
Materials and Reagents
-
Letrozole analytical standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
Liquid chromatograph (e.g., UPLC or HPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
Sample Preparation (Protein Precipitation Method)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Typical Value |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[9] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol with 0.1% formic acid[10] |
| Gradient | Optimized for separation of letrozole and this compound |
| Flow Rate | 0.3 - 0.6 mL/min[10][11][12] |
| Column Temp. | 40°C |
| Injection Vol. | 5 - 10 µL |
Mass Spectrometry Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[9][11][12] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Letrozole: m/z 286.2 → 217.0/217.1; this compound: m/z 290.2 → 221.0[9][10] |
| Ion Spray Voltage | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
| Collision Gas | Argon |
| Dwell Time | 150 ms[9] |
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of letrozole using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| Letrozole | 0.10 - 100[9] | ≥ 0.9990[9] |
| Letrozole | 0.40 - 50.0[11][12] | > 0.99[11][12] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.40 | < 12.9[11][12] | < 12.9[11][12] | Within ±7.4[11][12] |
| Low | - | ≤ 5.2[9] | ≤ 5.2[9] | - |
| Mid | - | ≤ 5.2[9] | ≤ 5.2[9] | - |
| High | - | ≤ 5.2[9] | ≤ 5.2[9] | - |
Note: Specific concentrations for Low, Mid, and High QC levels were not provided in the search results, but the precision values are representative.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Letrozole | 94.3 - 96.2[9] | Minimal[9] |
Experimental Workflow and Logic Diagrams
Experimental Workflow for Letrozole TDM
Caption: Experimental workflow for the therapeutic drug monitoring of Letrozole.
Logic of Using an Internal Standard
Caption: The role of an internal standard in ensuring accurate quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of letrozole. The detailed protocols and established performance characteristics demonstrate the reliability of this approach for clinical and research applications. By enabling accurate measurement of letrozole concentrations, TDM can aid in personalizing therapy to improve treatment efficacy and patient safety.
References
- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The discovery and mechanism of action of letrozole | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 6. Therapeutic Drug Monitoring of Oral Anti-Hormonal Drugs in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Letrozole-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Letrozole-d4, the deuterated internal standard for Letrozole, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific laboratory instrumentation and requirements.
Introduction
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1] Accurate quantification of Letrozole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, ensuring the highest accuracy and precision of the analytical method.[1] this compound is a deuterated analog of Letrozole and is an ideal internal standard for its quantification by mass spectrometry.[2][3]
This document details the optimized mass spectrometry parameters, sample preparation protocols, and liquid chromatography conditions for the reliable detection and quantification of this compound alongside Letrozole.
Mass Spectrometry Parameters
The detection of Letrozole and this compound is typically performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The presence of tertiary nitrogen groups in the Letrozole molecule allows for a greater response in positive ionization compared to negative mode.[1] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Letrozole | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 286.2 | 290.2 |
| Product Ion (Q3) m/z | 217.0 | 221.0 |
| Dwell Time (ms) | 150 | 150 |
Note: The fragmentation from the precursor to the product ion corresponds to the loss of the triazole moiety.[1] Some studies have also explored negative ionization mode.[4][5]
Liquid Chromatography Parameters
A robust and efficient chromatographic separation is essential to minimize matrix interference and ensure accurate quantification. Reversed-phase chromatography is the method of choice.
Table 2: Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase | Methanol:0.1% Formic acid in water (85:15, v/v) |
| Flow Rate | 0.300 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 - 10 µL |
| Run Time | Approximately 2.0 minutes |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Letrozole and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Letrozole stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) for spiking into samples.
-
Calibration Curve and QC Samples: Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions and the internal standard working solution to create a calibration curve and QC samples at low, medium, and high concentrations.
Sample Preparation from Biological Matrices
Two common methods for sample extraction from biological matrices like plasma are Solid Phase Extraction (SPE) and Protein Precipitation (PP).
SPE is a highly efficient method for sample clean-up, resulting in minimal matrix effects.[1]
-
Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard (this compound).
-
Acidification: Acidify the sample with 0.1 M HCl.
-
SPE Cartridge Conditioning: Condition an Orochem DVB-LP cartridge (or equivalent) with methanol followed by water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes with an appropriate volume of a strong organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis. The mean extraction recovery for both Letrozole and this compound using this method has been reported to be high and consistent.[1]
PP is a simpler and faster method, suitable for high-throughput analysis.[6]
-
Sample Spiking: To a known volume of plasma, add the internal standard (this compound).
-
Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) in a 3:1 ratio (v/v) to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant and reconstitute in the mobile phase. Alternatively, inject the supernatant directly if the system can tolerate it.
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (Letrozole) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Letrozole in unknown samples is then determined from this curve.
Visual Representations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Key Mass Spectrometry Parameters Relationship
Caption: MRM transition for this compound.
References
- 1. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol: Chromatographic Separation of Letrozole from Letrozole-d4
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed methodology for the chromatographic separation of letrozole from its deuterated internal standard, letrozole-d4. The protocol is primarily based on ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a sensitive and selective technique widely used for the quantification of drugs in biological matrices.[1][2] This method is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of letrozole.[2][3] The use of a deuterated internal standard like this compound is standard practice to ensure accuracy and precision by correcting for variations during sample preparation and analysis.
Introduction
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. Accurate quantification of letrozole in biological samples is essential for clinical and research purposes. The stable isotope-labeled compound, this compound, serves as an ideal internal standard (IS) for quantitative bioanalysis by mass spectrometry due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio (m/z). This application note details a robust UPLC-MS/MS method for the effective separation and quantification of letrozole, using this compound as the internal standard.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the extraction of letrozole and this compound from human plasma.[1]
Materials:
-
Human plasma samples
-
Letrozole and this compound reference standards
-
Internal Standard (IS) working solution (containing this compound)
-
0.1 M HCl in water
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orochem DVB-LP (30 mg, 1 cc) SPE cartridges or equivalent
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature for approximately 30 minutes.
-
To a 100 µL aliquot of the plasma sample in a clean microcentrifuge tube, add 50 µL of the IS solution.
-
Add 300 µL of 0.1 M HCl in water and vortex mix for 20 seconds.
-
Centrifuge the samples at 3200 x g for 5 minutes at 10°C.[1]
-
Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the supernatant from the centrifuged sample onto the preconditioned SPE cartridge.
-
Wash the cartridge with 2 x 1 mL of water.
-
Elute letrozole and this compound from the cartridge with 2 x 0.5 mL of methanol into a clean collection tube.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL) for UPLC-MS/MS analysis.
Chromatographic Conditions
The following UPLC-MS/MS conditions are based on a rapid and sensitive method for letrozole determination.[1][2]
Instrumentation:
-
Waters Acquity UPLC system or equivalent
-
Waters Quattro Premier XE triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
Chromatographic Parameters:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][2] |
| Mobile Phase | Methanol:0.1% Formic Acid in Water (85:15, v/v)[1][2] |
| Flow Rate | 0.300 mL/min[1] |
| Column Temperature | 35°C[1] |
| Injection Volume | 10 µL (typical, can be optimized) |
| Run Time | Approximately 2.0 minutes[1] |
Mass Spectrometer Settings:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | Letrozole: m/z 286.2 → 217.0[1][2] |
| This compound: m/z 290.2 → 221.0[1][2] | |
| Dwell Time | 150 ms[1] |
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Letrozole | 1.21[1] | 286.2[1][2] | 217.0[1][2] |
| This compound | 1.20[1] | 290.2[1][2] | 221.0[1][2] |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.10–100 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.9990[1][2] |
| Extraction Recovery | 94.3% to 96.2%[1][2] |
| Intra-batch Precision (%CV) | ≤ 5.2%[1][2] |
| Inter-batch Precision (%CV) | ≤ 5.2%[1][2] |
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and analysis of letrozole and this compound.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and selective approach for the chromatographic separation and quantification of letrozole from its deuterated internal standard, this compound, in biological matrices. The detailed protocol for solid-phase extraction ensures high recovery and minimal matrix effects, leading to reliable and reproducible results. This application note serves as a valuable resource for researchers and scientists involved in the bioanalysis of letrozole.
References
- 1. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPE-UPLC-MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Letrozole-d4 in ESI-MS
Welcome to the technical support center for the analysis of Letrozole-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound internal standard. What are the initial checks I should perform?
A1: When encountering poor signal intensity for this compound, start with these fundamental checks:
-
Verify Standard Preparation: Double-check all calculations and dilutions for your this compound stock and working solutions. Ensure the correct solvent was used and that the standard has not expired. This compound is stable for at least four years when stored at -20°C.[1] Stock solutions stored at -80°C should be used within 6 months, and at -20°C within 1 month.[2]
-
Confirm Instrument Settings: Ensure the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound. The protonated precursor ion for this compound is observed at m/z 290.2 in positive ionization mode.[3]
-
Check System Suitability: Inject a freshly prepared, simple solution of this compound in a clean solvent (e.g., methanol or acetonitrile) to confirm that the LC-MS system is performing as expected without any matrix interference.
Q2: My this compound signal is inconsistent across my sample batch. What could be the cause?
A2: Inconsistent signal intensity often points to issues with matrix effects or the stability of the internal standard.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to variability.[4][5] It is a misconception that stable isotope-labeled internal standards always correct for matrix effects.[4]
-
Deuterium Exchange: Although less common for aryl deuteration, there is a possibility of deuterium-hydrogen exchange, which can be influenced by the pH of the mobile phase or sample storage conditions.[6] It is advisable to avoid storing deuterated compounds in acidic or basic solutions.[7]
-
Sample Preparation Variability: Inconsistent extraction recovery during sample preparation can lead to varying amounts of this compound being injected into the LC-MS system.
Q3: Should I use positive or negative ionization mode for this compound analysis?
A3: Both positive and negative ionization modes have been successfully used for the analysis of letrozole and its deuterated analog.
-
Positive Ionization Mode: This mode is often preferred due to the presence of tertiary nitrogen groups in the Letrozole structure, which readily accept a proton.[3] The characteristic protonated precursor ion for this compound is m/z 290.2, which fragments to a product ion of m/z 221.0.[3]
-
Negative Ionization Mode: Some studies report that negative polarity can provide adequate response and high sensitivity for compounds with high electron affinity, like letrozole.[8][9] In this mode, the deprotonated precursor ion for letrozole is m/z 284.1.[8][9]
The choice between positive and negative mode should be based on experimental evaluation to determine which provides the best sensitivity and signal-to-noise ratio on your specific instrument and with your sample matrix.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor this compound Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues.
Step 1: Instrument and Standard Verification
-
Action: Directly infuse a known concentration of this compound standard solution into the mass spectrometer.
-
Purpose: To isolate the mass spectrometer from the liquid chromatography (LC) system and confirm that the instrument is capable of detecting the analyte.
-
Expected Outcome: A stable and strong signal for the this compound precursor ion.
-
If Unsuccessful: Proceed to instrument-focused troubleshooting (e.g., cleaning the ion source, calibration).
Step 2: LC System and Mobile Phase Evaluation
-
Action: Inject the this compound standard into the LC-MS system using a simple mobile phase (e.g., methanol/water with a common additive like formic acid).
-
Purpose: To ensure that the chromatographic conditions are suitable and not causing signal loss.
-
Expected Outcome: A sharp, well-defined chromatographic peak with good signal intensity.
-
If Unsuccessful: Investigate potential issues with the mobile phase composition, pH, or potential contamination in the LC system.
Step 3: Assessment of Matrix Effects
-
Action: Perform a post-extraction addition experiment.
-
Purpose: To determine if the sample matrix is causing ion suppression or enhancement.
-
Methodology:
-
Extract a blank matrix sample (without this compound).
-
Spike the extracted blank matrix with a known concentration of this compound.
-
Prepare a corresponding standard solution of this compound in the reconstitution solvent at the same concentration.
-
Compare the peak area of this compound in the spiked extract to the peak area in the clean standard solution.
-
-
Interpretation: A significantly lower peak area in the spiked extract indicates ion suppression. A higher peak area suggests ion enhancement.
Step 4: Evaluation of Extraction Recovery
-
Action: Determine the efficiency of your sample preparation method.
-
Purpose: To quantify the amount of this compound lost during the extraction process.
-
Methodology:
-
Spike a blank matrix sample with a known concentration of this compound before extraction.
-
Spike another extracted blank matrix with the same concentration of this compound after extraction.
-
Calculate the recovery by comparing the peak areas of the pre-extraction spiked sample to the post-extraction spiked sample.
-
-
Interpretation: Low recovery indicates that the extraction procedure needs to be optimized.
Data Presentation
Table 1: Mass Spectrometric Parameters for Letrozole and this compound
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Letrozole | Positive | 286.2 | 217.0 | [3] |
| This compound | Positive | 290.2 | 221.0 | [3] |
| Letrozole | Negative | 284.1 | 242.0 | [8][9][10] |
Table 2: Optimized ESI-MS Source Parameters (Example)
| Parameter | Optimized Value |
| IonSpray Voltage | -4500 V (Negative Mode) |
| Source Temperature | 580 °C |
| Curtain Gas (CUR) | 25 psi |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Turbo Gas) | 55 psi |
| Dwell Time | 200 ms |
| Note: These are example parameters from a published method and may require optimization for your specific instrument.[9] |
Experimental Protocols
Protocol 1: Direct Infusion Analysis
-
Prepare a 100 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up a syringe pump to deliver the solution directly to the ESI source at a flow rate of 5-10 µL/min.
-
Configure the mass spectrometer to operate in positive ion mode, monitoring for the m/z 290.2 precursor ion.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity for m/z 290.2.
-
Perform a product ion scan to confirm the fragmentation pattern and select the most abundant and stable product ion (expected around m/z 221.0).
Protocol 2: Post-Extraction Addition for Matrix Effect Evaluation
-
Select a representative blank matrix sample (e.g., human plasma).
-
Extract the blank matrix using your established sample preparation protocol (e.g., protein precipitation with acetonitrile).
-
Evaporate the supernatant to dryness and reconstitute in 100 µL of mobile phase. This is your "Extracted Blank".
-
Prepare a 100 ng/mL solution of this compound in the mobile phase. This is your "Standard Solution".
-
Spike the "Extracted Blank" with this compound to a final concentration of 100 ng/mL. This is your "Post-Spiked Sample".
-
Inject both the "Standard Solution" and the "Post-Spiked Sample" into the LC-MS system.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Standard Solution) * 100
Visualizations
Caption: Troubleshooting workflow for poor this compound signal.
Caption: Workflow for assessing matrix effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Letrozole and Letrozole-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the chromatographic separation of letrozole and its deuterated internal standard, letrozole-d4.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in the analysis?
This compound is a stable isotope-labeled internal standard (SIL-IS) for letrozole. In quantitative analysis, particularly with mass spectrometry (MS) detection, it is added to samples at a known concentration before sample preparation. Because it is chemically almost identical to letrozole, it behaves similarly during extraction, chromatography, and ionization. Its use allows for the correction of variability in sample preparation and potential matrix effects, leading to more accurate and precise quantification of letrozole.
Q2: Is baseline separation of letrozole and this compound necessary?
For methods using mass spectrometric detection (LC-MS/MS), baseline chromatographic separation is not required. The two compounds are differentiated by the mass spectrometer based on their different mass-to-charge ratios (m/z). For letrozole, the transition is typically m/z 286.2→217.0, while for this compound, it is m/z 290.2→221.0[1]. As long as there is no significant ion suppression from one compound affecting the other, co-elution is acceptable. For methods using UV detection, a different, structurally distinct internal standard that is well-resolved from letrozole would be required[2].
Q3: What are the most common mobile phase compositions for this separation?
Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are the standard techniques. Common mobile phases consist of an aqueous component and an organic solvent.
-
Organic Solvents: Acetonitrile or methanol are the most frequently used[1][2][3][4]. Methanol is often chosen as it can provide sufficient separation and good peak shape[1].
-
Aqueous Phase Additives: For LC-MS/MS applications, 0.1% formic acid is a very common additive. It helps to protonate the analytes, which improves ionization efficiency in positive electrospray ionization (ESI) mode and can also lead to better peak shapes[1][3]. For HPLC-UV methods, buffers like phosphate buffer may be used to control the pH[2].
Q4: Should I use an isocratic or gradient elution?
The choice depends on the complexity of the sample matrix and the required analysis time.
-
Isocratic Elution: A constant mobile phase composition is used throughout the run. This is often sufficient for the analysis of letrozole and its internal standard, providing a simple, rapid, and robust method. Isocratic methods have been successfully developed using mobile phases like methanol:0.1% formic acid in water (85:15, v/v)[1] or acetonitrile:water (55:45, v/v)[4].
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent. This is useful for analyzing samples with multiple analytes that have a wide range of polarities or for cleaning the column of strongly retained matrix components after the analytes of interest have eluted[3].
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration, affecting accuracy.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | Ensure the mobile phase pH is appropriate. For LC-MS, adding 0.1% formic acid can improve peak shape by minimizing silanol interactions on the column[1][3]. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent if possible. |
Issue 2: Co-elution with an Interfering Peak
An interfering peak from the sample matrix can affect the accuracy of quantification.
| Potential Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Adjust the mobile phase composition. Try changing the ratio of organic to aqueous phase or switch the organic solvent (e.g., from methanol to acetonitrile). A gradient elution may also improve separation[3]. |
| Inadequate Sample Preparation | Improve the sample clean-up procedure. Solid-phase extraction (SPE) is an effective technique for removing matrix interferences when analyzing biological samples like plasma[1]. |
| Wrong Column Chemistry | Consider a column with a different stationary phase. Phenyl or biphenyl columns can offer alternative selectivity compared to standard C18 columns[3][5]. |
Issue 3: Shifting Retention Times
Inconsistent retention times can lead to incorrect peak identification and integration.
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent preparation can alter the composition. |
| Pump or Leak Issues | Check the HPLC/UPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times. |
Mobile Phase Optimization Data
The following tables summarize various mobile phase compositions and chromatographic conditions used for the analysis of letrozole.
Table 1: UPLC-MS/MS Methods
| Organic Phase | Aqueous Phase | Ratio (v/v) | Elution Mode | Flow Rate (mL/min) | Column | RT (Letrozole) | RT (this compound) | Reference |
| Methanol | 0.1% Formic Acid | 85:15 | Isocratic | 0.3 | Acquity UPLC BEH C18 | 1.21 min | 1.20 min | [1] |
| Acetonitrile | 0.1% Formic Acid | Gradient | Gradient | 0.4 | Kinetex Biphenyl | ~7 min | N/A | [3] |
| Acetonitrile | Water | 55:45 | Isocratic | 1.0 | Kromasil-C18 | < 2.5 min | N/A | [4] |
Table 2: HPLC-UV Methods
| Organic Phase | Aqueous Phase | Ratio (v/v) | Elution Mode | Flow Rate (mL/min) | Column | RT (Letrozole) | Internal Standard | Reference |
| Acetonitrile | Phosphate Buffer (pH 7.8) | 70:30 | Isocratic | 1.0 | RP-C18 | 3.385 min | Acenaphthene | [2] |
| Methanol | 0.1% Orthophosphoric Acid | 60:40 | Isocratic | 0.7 | Zorbax C18 | N/A | N/A | [6] |
| Acetonitrile & Methanol | Deionized Water | 30:20:50 | Isocratic | N/A | FinePak C8 | 9.8 min | N/A | [7] |
Experimental Protocols
Example Protocol: UPLC-MS/MS Method for Letrozole in Human Plasma
This protocol is based on a validated bioanalytical method[1].
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 50 µL of the this compound internal standard solution.
-
Add 300 µL of 0.1 M HCl and vortex.
-
Centrifuge the sample at 3200g for 5 minutes.
-
Load the supernatant onto an SPE cartridge (e.g., Orochem DVB-LP) preconditioned with 1.0 mL of methanol and 1.0 mL of water.
-
Wash the cartridge with 2 x 1 mL of water.
-
Elute letrozole and this compound with 2 x 0.5 mL of methanol.
2. Chromatographic Conditions
-
System: Acquity UPLC System
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Methanol and 0.1% formic acid in water (85:15, v/v)
-
Flow Rate: 0.3 mL/min
-
Elution: Isocratic
-
Column Temperature: Maintained at ambient or a controlled temperature (e.g., 25°C).
-
Injection Volume: 5-10 µL
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Letrozole Transition: m/z 286.2 → 217.0
-
This compound Transition: m/z 290.2 → 221.0
-
Visual Guides
Caption: Workflow for Mobile Phase Method Development.
Caption: Troubleshooting Co-elution Issues.
References
- 1. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Phase High Performance Liquid Chromatographic Method for the Analysis of Letrozole in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. akjournals.com [akjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. ptfarm.pl [ptfarm.pl]
Addressing matrix effects for Letrozole-d4 in biofluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Letrozole-d4 as an internal standard in biofluid analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte and its internal standard (IS) by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] For this compound, endogenous components like phospholipids in plasma can suppress the electrospray ionization (ESI) signal, leading to inaccurate and imprecise quantification of the target analyte, Letrozole. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience the same degree of matrix effect, thereby providing a consistent analyte-to-IS ratio for accurate quantification.[2] However, this compensation is not always perfect.[2]
Q2: My this compound signal is inconsistent or low across my sample batch. What are the potential causes?
A: An inconsistent or low signal for this compound can stem from several factors:
-
Variable Matrix Effects: Different patient or animal samples can have varying levels of interfering components, causing inconsistent ion suppression.[2]
-
Poor Sample Preparation: Inefficient removal of matrix components, particularly phospholipids, during protein precipitation, liquid-liquid extraction, or solid-phase extraction can lead to significant signal suppression.
-
Suboptimal Chromatography: If this compound co-elutes with a highly suppressive region of the matrix, its signal will be compromised. Shifting the retention time can often resolve this.
-
Instrument Contamination: Buildup of matrix components in the ion source or mass spectrometer can lead to a gradual or sudden drop in signal intensity.
-
Internal Standard Stability: Degradation of this compound in the processed sample (e.g., in the autosampler) can lead to a decreasing signal over the course of an analytical run.
Q3: Can the isotopic purity of my this compound internal standard affect my results?
A: Yes, this is a critical consideration. Commercially available deuterated standards are not 100% pure and contain lesser-deuterated and unlabeled analogues. For instance, one available lot of this compound is specified as 84% d4 and 16% d3, with no detectable d2, d1, or d0.[1][3] The primary concern is the presence of unlabeled Letrozole (d0) in the IS stock, which would artificially inflate the measured concentration of the analyte. A secondary, more complex issue is the potential for natural isotopes of the analyte (e.g., ¹³C) to contribute to the signal of the internal standard, a phenomenon that becomes more significant at high analyte concentrations.[4] It is crucial to assess and, if necessary, correct for these isotopic contributions.[4][5]
Troubleshooting Guides
Issue 1: High Variability in Letrozole/Letrozole-d4 Response Ratio
This guide provides a step-by-step approach to diagnosing and resolving high variability in the analyte-to-internal standard response ratio.
Issue 2: Low Recovery of Letrozole and/or this compound
Low recovery indicates that the analyte and internal standard are being lost during the sample preparation process.
-
Evaluate Extraction pH: Letrozole is a weak base. Ensure the pH of the sample is optimized for the chosen extraction technique (e.g., acidic conditions for cation exchange SPE). One study found superior results for Letrozole SPE under acidic (0.1 M HCl) conditions compared to alkaline conditions.[6]
-
Check SPE Cartridge/Plate: Ensure the solid-phase extraction sorbent is appropriate for Letrozole. A study found high and consistent recovery using a divinylbenzene-based polymer (DVB-LP) cartridge.[6] Also, verify that the cartridges have not dried out after conditioning and before sample loading.
-
Optimize Elution Solvent: The elution solvent must be strong enough to desorb the analyte and IS from the SPE sorbent completely. Test different solvent strengths and volumes.
-
Assess for Non-Specific Binding: Letrozole may bind to plasticware. Using low-binding tubes and plates can sometimes improve recovery.
Quantitative Data Summary
The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery. Below is a comparison of data from studies using different extraction techniques for Letrozole in human plasma.
| Parameter | Solid-Phase Extraction (SPE)[6] | Protein Precipitation (PPT)[7][8] |
| Internal Standard | This compound | This compound or Omeprazole |
| Mean Analyte Recovery | 94.3% to 96.2% | 77.9% to 98.55% |
| Mean IS Recovery | 96.2% | ~90.9% (Omeprazole) |
| Matrix Effect (IS-Normalized) | 0.981 - 1.032 (Minimal Effect) | <10% relative error (Minimal Effect) |
| Key Advantage | Cleaner extracts, minimal matrix effect | Faster, simpler, and economical |
Note: Both methods, when optimized, were shown to effectively minimize matrix effects. SPE generally provides a cleaner extract, while PPT is a simpler, faster procedure.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of matrix effects.
Methodology:
-
Prepare Set A: Create a solution of Letrozole and this compound in the final reconstitution solvent at a known concentration (e.g., a mid-QC level).
-
Prepare Set B: Extract at least six different lots of blank biofluid using your validated sample preparation method. After the final extraction step (e.g., after elution from SPE and evaporation), reconstitute the extract with the same solution prepared in Step 1.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = (Peak Response of analyte in Set B) / (Mean Peak Response of analyte in Set A)
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of this compound)
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This protocol helps identify at which retention times matrix components cause ion suppression or enhancement.
Methodology:
-
Setup: Use a T-fitting to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Infusion: Continuously infuse a standard solution of Letrozole (or this compound) at a low, constant flow rate (e.g., 5-10 µL/min). This will create a stable, elevated baseline signal for the analyte's MRM transition.
-
Injection: While the infusion is running, inject an extracted blank biofluid sample onto the LC column.
-
Analysis: Monitor the infused analyte's signal throughout the chromatographic run. Any dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.
-
Interpretation: Compare the retention time of your Letrozole analyte peak with the suppression/enhancement profile. If the analyte elutes in a region of significant suppression, chromatographic conditions should be modified to shift the retention time.
Protocol 3: Correction for Isotopic Contribution of IS to Analyte Signal
This protocol addresses the issue of the deuterated internal standard containing a small amount of the unlabeled analyte.
-
Analyze IS Solution: Prepare a high-concentration solution of the this compound internal standard without any analyte. Analyze this solution using the LC-MS/MS method.
-
Measure Crosstalk: Measure the signal response in the MRM channel for unlabeled Letrozole. This signal comes from the d0 impurity in your IS.
-
Calculate Contribution Factor: Determine the percentage contribution of the IS to the analyte signal.
-
Contribution (%) = (Area of Analyte in IS solution / Area of IS in IS solution) * 100
-
-
Correction: This contribution factor can be used to correct the analyte response in unknown samples, especially at the lower limit of quantification (LLOQ) where the contribution will be most significant. A common approach is to subtract the calculated contribution from the measured analyte peak area in each sample.[4] Alternatively, a non-linear calibration fit can be employed to correct for this interference.[4]
References
- 1. This compound (major) | CAS 1133712-96-5 | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
How to assess and improve the recovery of Letrozole-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assess and improve the recovery of Letrozole-d4 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Letrozole, a non-steroidal aromatase inhibitor. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Letrozole in biological matrices like plasma. Because this compound is chemically and physically very similar to Letrozole, it behaves similarly during sample preparation and analysis, but its slightly higher mass allows it to be distinguished by the mass spectrometer. This helps to correct for variability in extraction recovery and matrix effects, ensuring more accurate and precise quantification of the analyte.
Q2: What are the common reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors during the sample preparation process. These include:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation) may not be optimized for this compound in the specific biological matrix.
-
Incorrect pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound, affecting its partitioning and retention.
-
Poor Sorbent Interaction (SPE): In Solid Phase Extraction (SPE), issues like improper conditioning of the sorbent, incorrect choice of sorbent chemistry, or overloading the cartridge can lead to poor retention and subsequent loss of the internal standard.
-
Inefficient Phase Separation (LLE): In Liquid-Liquid Extraction (LLE), the choice of organic solvent, inadequate mixing, or the formation of emulsions can result in incomplete extraction of this compound into the desired phase.
-
Incomplete Protein Precipitation (PPT): With Protein Precipitation, the type and volume of the precipitating solvent, as well as the precipitation time and temperature, can affect the efficiency of protein removal and may lead to co-precipitation of this compound.
-
Analyte Instability: Although generally stable, degradation of this compound under certain pH or temperature conditions during sample processing could be a factor.
Q3: How does the choice of extraction method affect this compound recovery?
The choice of extraction method is critical and the optimal method depends on the sample matrix, required cleanliness of the extract, and desired throughput.
-
Solid Phase Extraction (SPE): Generally offers high recovery and produces clean extracts by effectively removing matrix interferences. However, it requires careful method development to select the appropriate sorbent and optimize the wash and elution steps.
-
Liquid-Liquid Extraction (LLE): Can provide good recovery and is a relatively inexpensive technique. The choice of an appropriate water-immiscible organic solvent is crucial for efficient extraction.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may result in lower recovery and less clean extracts compared to SPE and LLE, as it is less selective and more prone to matrix effects.
Troubleshooting Guides
Low Recovery in Solid Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Steps |
| This compound is found in the sample load flow-through. | Inadequate retention on the SPE sorbent. | 1. Check Sorbent Conditioning: Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's protocol. The sorbent should not be allowed to dry out before sample loading.2. Optimize Sample pH: Adjust the pH of the sample to ensure this compound is in a neutral form to enhance its retention on reversed-phase sorbents.3. Reduce Sample Loading Flow Rate: A slower flow rate allows for more effective interaction between this compound and the sorbent.4. Evaluate Sorbent Choice: The chosen sorbent may not have the appropriate chemistry for this compound. Consider a different sorbent material (e.g., C8, C18, or polymeric). |
| This compound is lost during the wash step. | The wash solvent is too strong and is eluting the internal standard along with interferences. | 1. Decrease Organic Content of Wash Solvent: Reduce the percentage of organic solvent in the wash solution to decrease its elution strength.2. Adjust pH of Wash Solvent: Ensure the pH of the wash solvent maintains the desired interaction between this compound and the sorbent. |
| This compound is not efficiently eluted. | The elution solvent is too weak to disrupt the interaction between this compound and the sorbent. | 1. Increase Strength of Elution Solvent: Increase the percentage of organic solvent or use a stronger organic solvent (e.g., switch from methanol to acetonitrile).2. Adjust pH of Elution Solvent: Modify the pH of the elution solvent to facilitate the elution of this compound.3. Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete elution. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Steps |
| Low and inconsistent recovery of this compound. | Inefficient partitioning of this compound into the organic phase. | 1. Optimize Extraction Solvent: Select an organic solvent in which this compound has high solubility and is immiscible with the aqueous sample matrix.2. Adjust Sample pH: Adjust the pH of the aqueous sample to ensure this compound is in its neutral, more hydrophobic form.3. Increase Solvent to Sample Ratio: A higher volume of organic solvent can improve extraction efficiency.4. Optimize Mixing: Ensure thorough mixing of the two phases by vortexing for an adequate amount of time to facilitate partitioning. |
| Formation of an emulsion layer. | The two phases are not separating cleanly. | 1. Centrifuge at Higher Speed: Increased centrifugal force can help to break the emulsion.2. Add Salt: "Salting out" by adding a small amount of a salt like sodium chloride can help to break the emulsion and increase the partitioning of the analyte into the organic layer.3. Filter through a Hydrophobic Membrane: A phase separator plate or column can be used to separate the organic layer. |
Low Recovery in Protein Precipitation (PPT)
| Symptom | Potential Cause | Troubleshooting Steps |
| Low recovery after precipitation. | This compound is co-precipitating with the proteins. | 1. Optimize Precipitating Solvent: Test different organic solvents (e.g., acetonitrile, methanol, acetone) and the ratio of solvent to sample. Acetonitrile is often a good starting point.2. Optimize Temperature: Perform the precipitation at a lower temperature (e.g., on ice) to potentially improve protein precipitation efficiency and reduce co-precipitation of the analyte.3. Increase Vortexing Time: Ensure thorough mixing of the solvent and sample to achieve complete protein precipitation. |
Data Presentation
Comparison of Extraction Method Recovery for Letrozole
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Solid Phase Extraction (SPE) | Letrozole | Human Plasma | 94.3 - 96.2 | [1][2] |
| Solid Phase Extraction (SPE) | Letrozole | Human Plasma | ≥92.3 | [3] |
| Liquid-Liquid Extraction (LLE) | Letrozole | Human Plasma | 93.07 - 98.22 | [3][4] |
| Dispersive liquid–liquid microextraction (DLLME) | Letrozole | Human Plasma | 87.4 | [5] |
| Protein Precipitation (PPT) | Letrozole | Human Plasma | Not consistently high, prone to matrix effects | [6][7][8][9] |
Note: Recovery of this compound is expected to be very similar to Letrozole due to their structural similarity.
Experimental Protocols
Protocol for Assessing this compound Recovery
This protocol allows for the determination of the absolute recovery of this compound.
-
Prepare three sets of samples in triplicate:
-
Set A (Pre-extraction Spike): Spike blank biological matrix with this compound at a known concentration. Process these samples using the chosen extraction protocol (SPE, LLE, or PPT).
-
Set B (Post-extraction Spike): Process blank biological matrix using the chosen extraction protocol. Spike the resulting extract with the same known concentration of this compound.
-
Set C (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at the same concentration as in Set A and B.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the mean peak area for each set of samples.
-
Calculate the percentage recovery using the following formula: % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
Example Solid Phase Extraction (SPE) Protocol for this compound
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add 50 µL of the this compound internal standard solution and 300 µL of 0.1 M HCl. Vortex for 20 seconds and centrifuge.
-
SPE Cartridge Conditioning: Condition a DVB-LP (or similar reversed-phase) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 1 mL of water to remove interferences.
-
Elution: Elute Letrozole and this compound from the cartridge with 2 x 0.5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Signaling Pathway of Letrozole Action
Caption: Mechanism of action of Letrozole in inhibiting estrogen synthesis.
Experimental Workflow for Troubleshooting Low Recovery
Caption: A logical workflow for troubleshooting low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Harnessing Precision: A Comparative Guide to the Bioanalytical Method Validation of Letrozole Using Letrozole-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the assay. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of letrozole, a non-steroidal aromatase inhibitor, with a focus on the validation of methods utilizing its deuterated analogue, Letrozole-d4, as an internal standard. We present a synthesis of experimental data from various studies to offer an objective comparison with alternative internal standards.
The Gold Standard: this compound as an Internal Standard
A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis using mass spectrometry. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for variations in extraction recovery and matrix effects, leading to enhanced data quality.
One study highlights the successful use of this compound in a UPLC-MS/MS method for letrozole quantification in human plasma.[1] The method demonstrated excellent linearity over a concentration range of 0.10–100 ng/mL, with a correlation coefficient (r²) of ≥0.9990.[1] The intra- and inter-batch precision was ≤5.2%, and the extraction recovery ranged from 94.3% to 96.2%.[1] These results underscore the reliability of using a SIL-IS.
Alternative Internal Standards: A Comparative Overview
While this compound is the preferred IS, its availability and cost can sometimes lead researchers to consider alternatives. Common alternatives for letrozole analysis include other structurally similar drugs or compounds with comparable analytical behavior. The following table summarizes the performance of various internal standards used in published bioanalytical methods for letrozole.
| Internal Standard | Analytical Method | Sample Preparation | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| This compound | UPLC-MS/MS | Solid Phase Extraction (SPE) | 0.10 - 100 | ≤ 5.2 | 94.3 - 96.2 | [1] |
| Anastrozole | LC-MS/MS | Protein Precipitation | 1.0 - 60.0 | < 9.34 | 97.43 - 105.17 | [2] |
| Tolbutamide | LC-ESI-MS/MS | Liquid-Liquid Extraction (LLE) | 1.54 - 198.55 | 1.016 - 1.755 | 90.58 - 93.83 (Analyte Recovery) | [3][4] |
| Omeprazole | LC-MS/MS | Protein Precipitation | 0.30 - 50.00 | 2.28 - 9.95 | 89.30 - 98.55 (Analyte Recovery) | [5][6] |
| Fluconazole | RP-HPLC | Not Specified | 50.55 - 120.00 | < 5 | > 85 (Analyte Recovery) | [7] |
Key Observations:
-
Sensitivity: The method using this compound achieved the lowest limit of quantification (LLOQ) at 0.10 ng/mL, indicating superior sensitivity.[1]
-
Precision: While all methods demonstrate acceptable precision as per regulatory guidelines (typically <%15 RSD), the method with this compound shows very tight precision (≤ 5.2%).[1]
-
Recovery: The solid-phase extraction method coupled with this compound yielded high and consistent recovery.[1]
Experimental Protocols: A Closer Look
The validation of a bioanalytical method is a critical process governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12][13][14] A full validation encompasses the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
A. Sample Preparation: The Foundation of Reliable Data
The choice of sample preparation technique significantly impacts the cleanliness of the sample and, consequently, the reliability of the results.
-
Solid Phase Extraction (SPE): As used with the this compound method, SPE is a highly selective technique that effectively removes interfering matrix components, leading to cleaner extracts and reduced matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): This technique, used with tolbutamide as an IS, offers good cleanup but can be more labor-intensive and may have emulsion formation issues.[3]
-
Protein Precipitation (PPT): While being the simplest and fastest method, as seen with anastrozole and omeprazole, PPT is the least selective and may result in significant matrix effects.[2][5]
B. Chromatographic and Mass Spectrometric Conditions
The following table details the typical LC-MS/MS parameters for letrozole analysis.
| Parameter | Letrozole | This compound | Anastrozole (IS) | Tolbutamide (IS) | Omeprazole (IS) |
| Precursor Ion (m/z) | 286.2 | 290.2 | 294.1 | 269.1 (Negative Ion Mode) | Not Specified |
| Product Ion (m/z) | 217.1 | 221.0 | 225.1 | 170.1 (Negative Ion Mode) | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Negative | Not Specified |
Note: The specific m/z transitions for omeprazole were not detailed in the referenced study.
Visualizing the Workflow
Understanding the experimental workflow is crucial for replicating and troubleshooting a bioanalytical method.
Caption: A generalized workflow for the bioanalytical quantification of letrozole in plasma.
Logical Framework for Method Validation
The validation of a bioanalytical method follows a logical progression to ensure its suitability for its intended purpose.
Caption: A logical framework for bioanalytical method validation according to regulatory guidelines.
Conclusion: The Decisive Advantage of this compound
The presented data strongly supports the use of this compound as the internal standard of choice for the bioanalytical quantification of letrozole. Its use in a well-validated UPLC-MS/MS method provides superior sensitivity, precision, and accuracy, which are critical for reliable pharmacokinetic and toxicokinetic studies. While alternative internal standards can yield acceptable results, they may require more extensive validation to characterize and control for potential variability introduced by differences in extraction efficiency and matrix effects. For researchers and drug development professionals aiming for the highest quality data and regulatory compliance, the investment in a stable isotope-labeled internal standard like this compound is a sound scientific decision.
References
- 1. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. moh.gov.bw [moh.gov.bw]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Letrozole-d4 in Regulated Bioanalysis: A Guide to Accuracy and Precision
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of analytical methods. This is particularly critical in pharmacokinetic and bioequivalence studies that inform regulatory submissions. For the quantification of the aromatase inhibitor Letrozole, its deuterated analog, Letrozole-d4, has emerged as a widely accepted internal standard. This guide provides a comprehensive comparison of the performance of this compound, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their bioanalytical endeavors.
Regulatory Expectations for Accuracy and Precision
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation.[1][2][3][4][5][6] These guidelines underscore the necessity of demonstrating acceptable accuracy and precision to ensure the reliability of study data.
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. It is expressed as the percentage of deviation of the observed concentration from the nominal concentration. For a method to be considered accurate, the mean value should generally be within ±15% of the nominal value at each concentration level, except for the Lower Limit of Quantification (LLOQ), where a deviation of up to ±20% is acceptable.[3][5]
Precision describes the degree of agreement among individual test results when the method is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The precision should not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV.[3][7]
Performance of this compound as an Internal Standard
This compound is a stable isotope-labeled internal standard that is chemically and physically almost identical to Letrozole. This similarity allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization in mass spectrometry, effectively compensating for variability in extraction recovery and matrix effects.
Summary of Quantitative Performance Data
Multiple studies have demonstrated that bioanalytical methods employing this compound consistently meet and exceed the rigorous accuracy and precision requirements set by regulatory agencies. The following table summarizes key performance data from published literature.
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Study Reference |
| Study 1 | [8][9] | ||||
| 0.40 (LLOQ) | < 12.9 | < 12.9 | Within ±7.4 | Within ±7.4 | |
| (Range: 0.40 - 50.0) | < 12.9 | < 12.9 | Within ±7.4 | Within ±7.4 | |
| Study 2 | [10][11] | ||||
| (Range: 0.10 - 100) | ≤ 5.2 | ≤ 5.2 | Not explicitly stated | Not explicitly stated | |
| Study 3 | [12] | ||||
| 75 (LLOQ) | 2.61 - 7.48 | 2.61 - 7.48 | 97.44 - 102.70 (% Nominal) | 97.44 - 102.70 (% Nominal) | |
| Study 4 | [13] | ||||
| 1.56 (LLOQ) | 0.962 | 1.016 | 101.03 (% Nominal) | 100.67 (% Nominal) | |
| 4.68 (LQC) | 1.749 | 1.274 | 100.98 (% Nominal) | 100.95 (% Nominal) | |
| 150 (HQC) | 2.311 | 1.755 | 102.00 (% Nominal) | 101.43 (% Nominal) |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %RE: Percent Relative Error
These data consistently show that methods using this compound achieve high levels of precision (low %CV) and accuracy (relative error or percent of nominal concentration close to 100%).
Experimental Protocols
The high performance of this compound is achieved through well-defined and validated experimental protocols. Below are representative methodologies from the cited studies.
Sample Preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
A common sample preparation technique involves the extraction of Letrozole and this compound from plasma.
-
Protein Precipitation: A simple and rapid method where a precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins.[8][9]
-
Solid-Phase Extraction (SPE): This technique offers cleaner extracts by passing the plasma sample through a solid-phase cartridge that retains the analyte and internal standard, which are then eluted with an appropriate solvent.[10][11]
Chromatographic Separation: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like Letrozole.
-
Chromatographic Column: A C18 column is frequently used for the separation of Letrozole and this compound.[8][9][11]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate.[8][9][11]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer, often in the positive electrospray ionization (ESI) mode. The transitions monitored for Letrozole and this compound are specific and selective, minimizing interferences. For instance, the transition for Letrozole is often m/z 286.2 → 217.0, and for this compound, it is m/z 290.2 → 221.0.[10][11]
Visualizing Key Concepts in Bioanalysis
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the relationship between accuracy and precision.
Caption: A typical bioanalytical workflow for the quantification of Letrozole using this compound.
Caption: The relationship between accuracy (closeness to the true value) and precision (closeness of repeated measurements).
Conclusion: The Role of this compound in Ensuring Data Integrity
The use of this compound as an internal standard in the bioanalysis of Letrozole provides a robust and reliable method for generating high-quality data that meets stringent regulatory requirements. Its ability to track and correct for analytical variability throughout the experimental process ensures the accuracy and precision necessary for confident decision-making in drug development. The experimental data from various studies consistently demonstrate that methods validated with this compound are well-suited for regulated bioanalytical applications. When paired with optimized sample preparation and sensitive LC-MS/MS detection, this compound is an indispensable tool for researchers in the pharmaceutical industry.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. id-eptri.eu [id-eptri.eu]
- 3. anivet.au.dk [anivet.au.dk]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Performance of Letrozole-d4 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the non-steroidal aromatase inhibitor Letrozole, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of the performance of Letrozole-d4, a deuterated analog of Letrozole, across various biological matrices. The information presented is collated from peer-reviewed studies and aims to facilitate an informed decision-making process for analytical method development and validation.
This compound is frequently the internal standard of choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical similarity to the analyte, which allows it to mimic the behavior of Letrozole during sample preparation and analysis, thereby compensating for matrix effects and variability in instrument response.
Quantitative Performance Data
The following tables summarize the analytical performance of this compound in human plasma, the most common matrix for pharmacokinetic studies. Data for other internal standards, where available, are included for comparative purposes. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different publications.
Table 1: Performance of Internal Standards for Letrozole Quantification in Human Plasma
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Matrix Effect (%) |
| This compound | 0.10 - 100[1] | 0.10[1] | ≤5.2[1] | ≤5.2[1] | Not Reported | 94.3 - 96.2[1] | Minimal ion suppression/enhancement (0.981-1.032 as IS-normalized MFs)[2] |
| This compound | 0.40 - 50.0[3] | 0.40[3] | <12.9[3] | <12.9[3] | within ±7.4[3] | Not Reported | Not Reported |
| Anastrozole | 1.0 - 60.0 | 1.0 | <9.34 | <9.34 | 97.43 - 105.17 | Not Reported | Not Reported |
| Fluoroletrozole | Not Reported | 1.4 nmol/mL | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Tolbutamide | Not Reported | Not Reported | 1.016 - 1.755 | Not Reported | Not Reported | 90.58 - 93.83[4] | Not Reported[4] |
Note: LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error; MF: Matrix Factor. Data for Anastrozole, Fluoroletrozole, and Tolbutamide are from single studies and may not be directly comparable to the range of values reported for this compound.
Performance in Other Biological Matrices:
Currently, there is a paucity of published data detailing the validation and performance of this compound in other biological matrices such as urine, tissue homogenates, or saliva. While some studies mention the analysis of Letrozole in urine, specific performance metrics for this compound in this matrix are not provided.[5] Researchers planning to quantify Letrozole in these matrices would need to perform a thorough method validation.
Experimental Protocols
The following are generalized experimental protocols for the quantification of Letrozole in human plasma using this compound as an internal standard, based on common practices reported in the literature.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of this compound internal standard solution.
-
Acidification: Add 100 µL of 0.1 M HCl and vortex to mix.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Orochem DVB-LP) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elution: Elute Letrozole and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Sample Preparation: Protein Precipitation (PP)
-
Sample Aliquoting: Take 100 µL of human plasma in a microcentrifuge tube.
-
Addition of Internal Standard: Add 25 µL of this compound internal standard solution.
-
Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water containing 0.1% formic acid is typical.[1]
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.[1]
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
Mandatory Visualizations
Letrozole Signaling Pathway
Letrozole is a non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens.[7] This reduction in estrogen levels is the primary mechanism of its anti-tumor activity in hormone receptor-positive breast cancer.
Caption: Mechanism of action of Letrozole.
Experimental Workflow for Letrozole Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Letrozole in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Letrozole.
References
- 1. SPE-UPLC-MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
Robustness of an Analytical Method for Letrozole Using Letrozole-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and professionals in drug development, the robustness of an analytical method is a critical attribute, ensuring that minor variations in experimental conditions do not significantly impact the accuracy and precision of the results. This guide provides a comparative overview of the robustness of an analytical method for the quantification of Letrozole, utilizing its deuterated analog, Letrozole-d4, as an internal standard. The information presented is based on established experimental data and protocols.
Data Presentation: Impact of Method Variations on Letrozole Quantification
The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. The following table summarizes the quantitative impact of such variations on the assay of Letrozole. The data demonstrates that the developed high-performance liquid chromatography (HPLC) method exhibits excellent robustness, with the relative standard deviation (%RSD) of the assay results remaining below 2.0% under all tested variations.[1]
| Parameter Varied | Original Condition | Modified Condition 1 | % Assay (Mean ± SD) | %RSD | Modified Condition 2 | % Assay (Mean ± SD) | %RSD |
| Detection Wavelength | 240 nm | 238 nm | 99.8 ± 0.9 | 0.90 | 242 nm | 100.2 ± 1.1 | 1.10 |
| Mobile Phase Composition (Methanol:TBAHS) | 80:20 (v/v) | 78:22 (v/v) | 99.5 ± 1.3 | 1.31 | 82:18 (v/v) | 100.5 ± 1.0 | 0.99 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 99.2 ± 1.5 | 1.51 | 1.1 mL/min | 100.8 ± 1.2 | 1.19 |
| pH of Mobile Phase | 3.4 | 3.3 | 99.7 ± 0.8 | 0.80 | 3.5 | 100.3 ± 0.9 | 0.89 |
TBAHS: Tetra Butyl Ammonium Hydrogen Sulfate
Experimental Protocols
The robustness of the analytical method was evaluated by introducing deliberate, minor changes to the chromatographic conditions. A standard concentration of Letrozole (20 μg/mL) was analyzed in six replicates under each modified condition.
Chromatographic Conditions (Original Method)
-
Instrument: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol and Tetra Butyl Ammonium Hydrogen Sulfate (TBAHS) in a ratio of 80:20 (v/v), with the pH adjusted to 3.4.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at 240 nm
-
Internal Standard: this compound
Robustness Testing Protocol
-
Preparation of Standard Solution: A standard solution of Letrozole (20 μg/mL) and a fixed concentration of the internal standard, this compound, were prepared in the mobile phase.
-
Variation of Parameters: The following parameters were varied one at a time:
-
Detection Wavelength: The UV detector wavelength was set to 238 nm and 242 nm.
-
Mobile Phase Composition: The ratio of Methanol to TBAHS was changed to 78:22 (v/v) and 82:18 (v/v).
-
Flow Rate: The flow rate of the mobile phase was adjusted to 0.9 mL/min and 1.1 mL/min.
-
pH of Mobile Phase: The pH of the aqueous component of the mobile phase was adjusted to 3.3 and 3.5.
-
-
Analysis: Under each of the original and modified conditions, six replicate injections of the standard solution were performed.
-
Data Evaluation: The peak areas of Letrozole and this compound were recorded. The ratio of the peak area of Letrozole to that of this compound was calculated for each injection. The mean, standard deviation (SD), and relative standard deviation (%RSD) of the assay results were calculated for each condition.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the robustness testing procedure.
Caption: Workflow for robustness testing of the analytical method for Letrozole.
References
The Analytical Edge: Unveiling the Specificity and Selectivity of Letrozole-d4 in Complex Samples
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of Letrozole-d4 as an internal standard for the quantification of letrozole in complex biological matrices, supported by experimental data and detailed methodologies.
Letrozole, a potent aromatase inhibitor, is a cornerstone in the treatment of hormone-responsive breast cancer in postmenopausal women.[1][2] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate the challenges associated with complex sample matrices, ensuring high specificity and selectivity.
Superior Performance of this compound as an Internal Standard
This compound is the deuterium-labeled analogue of letrozole, intended for use as an internal standard in mass spectrometry-based assays.[3] Its key advantage lies in its near-identical physicochemical properties to the unlabeled analyte. This similarity ensures that this compound co-elutes with letrozole during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for effective compensation for variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate quantification.
Key Performance Metrics
The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has demonstrated excellent performance in terms of linearity, sensitivity, and precision. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.10–100 ng/mL | Human Plasma | [4] |
| 0.40–50.0 ng/mL | Human Plasma | [5] | |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | Human Plasma | [4] |
| 0.40 ng/mL | Human Plasma | [5] | |
| Extraction Recovery | 94.3% to 96.2% | Human Plasma | [4] |
| Intra-batch Precision | ≤5.2% | Human Plasma | [4] |
| Inter-batch Precision | ≤5.2% | Human Plasma | [4] |
| Intraday Precision | <12.9% | Human Plasma | [5] |
| Interday Precision | <12.9% | Human Plasma | [5] |
| Accuracy (Relative Error) | within ±7.4% | Human Plasma | [5] |
Experimental Protocols: A Closer Look
The high specificity and selectivity of methods employing this compound are achieved through a combination of efficient sample preparation and sophisticated analytical instrumentation.
Sample Preparation
Two common sample preparation techniques for the analysis of letrozole in human plasma are Solid-Phase Extraction (SPE) and Protein Precipitation (PP).
-
Solid-Phase Extraction (SPE): This technique involves passing the plasma sample through a cartridge containing a solid adsorbent that retains the analyte and internal standard. Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. One study utilized Orochem DVB-LP cartridges for this purpose.[4]
-
Protein Precipitation (PP): This is a simpler and faster method where a precipitating agent, such as a solvent, is added to the plasma sample to denature and remove proteins. Following centrifugation, the supernatant containing the analyte and internal standard is directly injected into the LC-MS/MS system.[5]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of letrozole and this compound are typically performed using Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS).
Chromatography: Reverse-phase chromatography is commonly employed, with C18 columns being a popular choice.[4][5] The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate to improve chromatographic peak shape and ionization efficiency.[4][5]
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring specific precursor-to-product ion transitions for both letrozole and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Letrozole | 286.2 | 217.0 | [4] |
| This compound | 290.2 | 221.0 | [4] |
The specific mass transitions provide a high degree of certainty in the identification and quantification of the analyte, even in the presence of other co-eluting compounds from the complex biological matrix.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the analysis of letrozole in complex samples using this compound as an internal standard.
Caption: Experimental workflow for this compound analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable solution for the quantification of letrozole in complex biological samples. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process ensures high specificity and selectivity, leading to accurate and precise results. The detailed experimental protocols and performance data presented in this guide underscore the suitability of this compound for demanding bioanalytical applications in clinical and research settings.
References
- 1. actascientific.com [actascientific.com]
- 2. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Letrozole-d4
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. Letrozole-d4, a deuterated form of the potent aromatase inhibitor Letrozole, requires stringent disposal procedures to mitigate risks to human health and the environment. Adherence to these guidelines is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified with several health risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Classification | GHS Code | Description |
| Carcinogenicity | H351 | Suspected of causing cancer.[1] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE should be worn when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with official regulations to prevent environmental contamination and potential harm.[1] Under no circumstances should this compound be disposed of with household garbage or allowed to enter the sewage system.[1]
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be segregated from general laboratory waste.
-
Use a designated, clearly labeled, and sealed waste container for all this compound waste. For cytotoxic and cytostatic waste, a purple-lidded container is often recommended.[4]
2. Decontamination of Working Surfaces:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable cleaning agent and collect all cleaning materials (e.g., wipes, absorbents) as contaminated waste.
3. Packaging for Disposal:
-
Ensure the waste container is securely sealed to prevent leakage or spillage during transport.
-
Label the container clearly with the contents ("this compound Waste"), hazard symbols (as per GHS classification), and the date of accumulation.
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.
5. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. These companies are equipped to handle and incinerate pharmaceutical waste in compliance with environmental regulations.[4][5]
-
Maintain all necessary documentation, such as waste transfer notes, to ensure a complete audit trail of the disposal process.[5]
Environmental and Regulatory Considerations
This compound is classified as slightly hazardous for water (Water hazard class 1).[1] Therefore, preventing its entry into groundwater, water courses, or the sewage system is a critical aspect of its disposal.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Facilities must adhere to these regulations, which may include specific requirements for waste identification and disposal methods.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following workflow diagram outlines the key decisions and actions required.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
